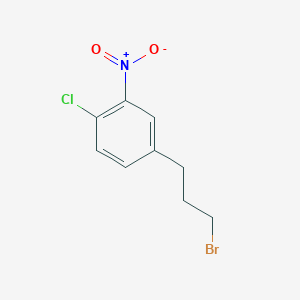
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorinated phenyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and asymmetric synthesis are commonly employed techniques, with careful control of reaction parameters to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) in polar solvents.
Major Products
Oxidation: Formation of (S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of (S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and selectivity, while the ethan-1-ol moiety may facilitate its solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
- 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-one
- 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethane
Uniqueness
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and trifluoromethyl groups also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8F4O |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3/t5-/m0/s1 |
Clave InChI |
CNVONMFKJTVJKL-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)F)O |
SMILES canónico |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


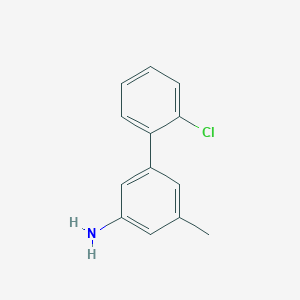
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
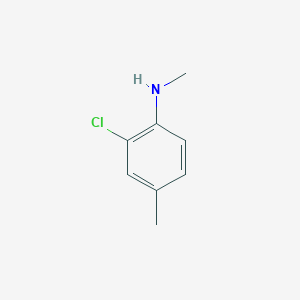
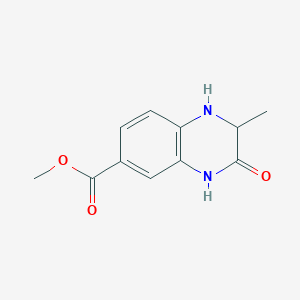
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)
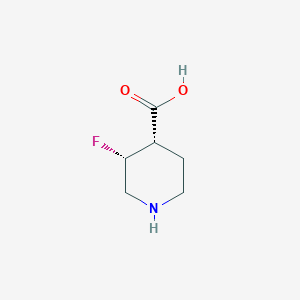
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
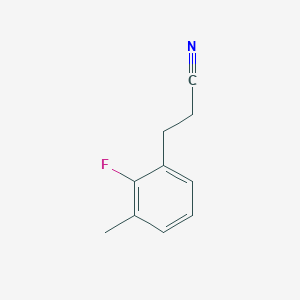
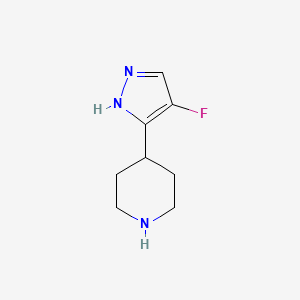
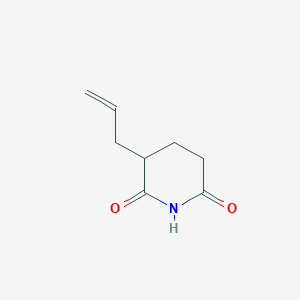
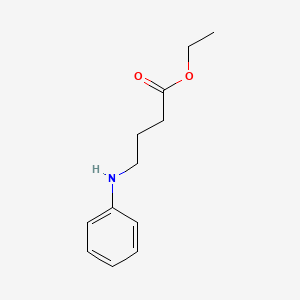
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
